Ketoprofen L-thyroxine ester

Beschreibung

BenchChem offers high-quality Ketoprofen L-thyroxine ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoprofen L-thyroxine ester including the price, delivery time, and more detailed information at info@benchchem.com.

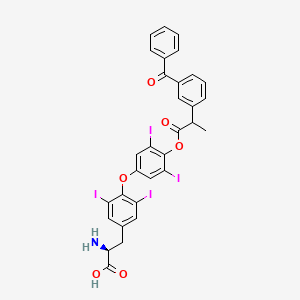

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H23I4NO6 |

|---|---|

Molekulargewicht |

1013.1 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[4-[4-[2-(3-benzoylphenyl)propanoyloxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1 |

InChI-Schlüssel |

QQLWFAOLFDMKNV-TZHIXCAUSA-N |

Isomerische SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I |

Kanonische SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Ketoprofen L-thyroxine Ester: A Novel Prodrug for Targeted Glial Cell Delivery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of ketoprofen L-thyroxine ester. This novel prodrug has been engineered to enhance the delivery of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to glial cells by leveraging the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).

Chemical Structure and Physicochemical Properties

Ketoprofen L-thyroxine ester is a conjugate of the NSAID ketoprofen and the thyroid hormone L-thyroxine, forming an ester linkage. This structural modification transforms ketoprofen into a substrate for the OATP1C1 transporter, which is predominantly expressed in the brain's glial cells.[1][2]

Chemical Structure:

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of ketoprofen L-thyroxine ester and its parent compounds, ketoprofen and L-thyroxine.

| Property | Ketoprofen L-thyroxine Ester | Ketoprofen | L-thyroxine |

| Molecular Formula | C₃₁H₂₃I₄NO₆ | C₁₆H₁₄O₃ | C₁₅H₁₁I₄NO₄ |

| Molecular Weight | 1013.14 g/mol [3] | 254.28 g/mol | 776.87 g/mol |

| CAS Number | 3032398-41-4 | 22071-15-4 | 51-48-9 |

| Melting Point | Not Reported | 93-96 °C | 235–236 °C (decomposes) |

| pKa | Not Reported | ~4.5 | Acidic (Phenolic OH), Basic (Amine) |

| Solubility | Soluble in organic solvents like DMSO and DMF | Slightly soluble in chloroform and methanol; practically insoluble in water.[4][5] | Soluble in organic solvents such as DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |

Experimental Protocols

Synthesis of Ketoprofen L-thyroxine Ester

The synthesis of ketoprofen L-thyroxine ester is achieved through an esterification reaction. While the precise, detailed protocol for this specific ester is proprietary to its developers, a general and widely applicable method for synthesizing ketoprofen esters involves the use of a coupling agent. The following is a representative protocol based on common esterification techniques for ketoprofen.[6][7]

Materials:

-

Ketoprofen

-

L-thyroxine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve equimolar amounts of ketoprofen and L-thyroxine in anhydrous dichloromethane.

-

To this solution, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 22-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography to obtain the pure ketoprofen L-thyroxine ester.

Cellular Uptake Assay in OATP1C1-Expressing Cells

The functional activity of the ketoprofen L-thyroxine ester prodrug is assessed by its uptake into cells expressing the OATP1C1 transporter. Human U-87MG glioma cells are a suitable model as they selectively and abundantly express OATP1C1.[2][8]

Materials:

-

Human U-87MG glioma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Ketoprofen L-thyroxine ester

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Culture Human U-87MG glioma cells to confluency in appropriate cell culture plates.

-

Prepare a stock solution of ketoprofen L-thyroxine ester in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the cell culture medium.

-

Remove the culture medium from the cells and wash with pre-warmed PBS.

-

Add the medium containing the ketoprofen L-thyroxine ester to the cells and incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

After incubation, aspirate the drug-containing medium and wash the cells multiple times with ice-cold PBS to terminate the uptake.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and analyze the intracellular concentration of the ketoprofen L-thyroxine ester and released ketoprofen using a validated analytical method such as LC-MS/MS.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

Pharmacological Properties and Mechanism of Action

Ketoprofen L-thyroxine ester is a prodrug designed for targeted delivery of ketoprofen to glial cells within the central nervous system.[3][9] The primary mechanism of action involves the active transport of the prodrug across the cell membrane by the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).[1][2]

Mechanism of Action:

-

Transport: The L-thyroxine moiety of the prodrug is recognized as a substrate by the OATP1C1 transporter, which is highly expressed on glial cells.[2]

-

Cellular Entry: OATP1C1 facilitates the entry of the ketoprofen L-thyroxine ester into the glial cells.

-

Hydrolysis: Once inside the cell, the ester bond is cleaved by intracellular esterases, releasing the active drug, ketoprofen, and the L-thyroxine carrier molecule.

-

Pharmacological Effect: The released ketoprofen can then exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes within the target glial cells.

Studies have shown that this targeted delivery strategy leads to a higher accumulation of the active drug in OATP1C1-expressing cells compared to the administration of the parent drug alone.[2][10]

Visualizations

Synthesis Workflow

References

- 1. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 2. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 6. mdpi.com [mdpi.com]

- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Ketoprofen L-Thyroxine Ester: A Technical Guide to a Novel Brain-Targeted Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, significance, and experimental evaluation of Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen to the brain. By leveraging the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), which is predominantly expressed on glial cells, this prodrug strategy aims to enhance the therapeutic efficacy of Ketoprofen in neuroinflammatory conditions while minimizing systemic side effects. This document details the synthesis, experimental protocols for in vitro and in vivo characterization, and the underlying signaling pathways, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Discovery and Rationale

The development of Ketoprofen L-thyroxine ester is rooted in the need to overcome the limitations of conventional NSAID therapy for central nervous system (CNS) disorders. While Ketoprofen is a potent inhibitor of cyclooxygenase (COX) enzymes with well-established anti-inflammatory, analgesic, and antipyretic properties, its therapeutic utility in the brain is hampered by poor blood-brain barrier (BBB) penetration and potential for systemic side effects with chronic use.[1]

The discovery of the L-thyroxine ester of Ketoprofen represents a targeted prodrug approach to address these challenges. The rationale is based on the selective expression of the OATP1C1 transporter on glial cells, including astrocytes, which are key mediators of neuroinflammation.[2][3] L-thyroxine is a natural substrate for OATP1C1, and by chemically linking it to Ketoprofen, the resulting ester prodrug is designed to be actively transported into these target cells.[2] Once inside the glial cells, the ester bond is cleaved by intracellular esterases, releasing the active Ketoprofen to exert its anti-inflammatory effects locally. This strategy is intended to achieve higher therapeutic concentrations of Ketoprofen at the site of inflammation within the brain, thereby enhancing its efficacy and reducing the required systemic dose.[4] A key study by Arun Kumar Tonduru and colleagues in 2023 laid the foundation for this approach by synthesizing and evaluating a series of L-thyroxine-derived prodrugs, including the Ketoprofen ester.[2]

Significance and Therapeutic Potential

The primary significance of Ketoprofen L-thyroxine ester lies in its potential to be a more effective and safer treatment for a range of neuroinflammatory and neurodegenerative diseases where glial cell activation plays a pathological role. These conditions include, but are not limited to, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Key advantages of this targeted approach include:

-

Enhanced Brain Delivery: By utilizing the OATP1C1 transporter, the prodrug is expected to achieve significantly higher concentrations in the brain compared to systemic administration of Ketoprofen alone.[5]

-

Targeted Glial Cell Activity: The selective uptake into glial cells allows for a more focused therapeutic effect on the key drivers of neuroinflammation.

-

Reduced Systemic Exposure and Side Effects: By concentrating the active drug in the CNS, the systemic dose can be lowered, potentially mitigating the gastrointestinal and cardiovascular risks associated with long-term NSAID use.[6]

-

Sustained Release: The prodrug acts as a reservoir within the glial cells, slowly releasing active Ketoprofen over time, which may lead to a more sustained therapeutic effect.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of Ketoprofen L-thyroxine ester.

Synthesis of Ketoprofen L-Thyroxine Ester

The synthesis of Ketoprofen L-thyroxine ester is achieved through an esterification reaction. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[7][8]

Materials:

-

Ketoprofen

-

L-thyroxine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve Ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add 4-Dimethylaminopyridine (0.1 equivalents) to the solution.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.

-

Add the DCC solution dropwise to the Ketoprofen and L-thyroxine mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of ethyl acetate and hexane).

-

Collect the fractions containing the desired product and concentrate to yield Ketoprofen L-thyroxine ester.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro OATP1C1 Uptake Assay

This assay evaluates the uptake of Ketoprofen L-thyroxine ester into cells expressing the OATP1C1 transporter, such as the human glioblastoma cell line U-87MG.[9]

Materials:

-

U-87MG cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ketoprofen L-thyroxine ester

-

Known OATP1C1 inhibitors (e.g., diclofenac)[2]

-

Hank's Balanced Salt Solution (HBSS)

-

Cell lysis buffer

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture U-87MG cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Seeding: Seed the cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24-48 hours.[11]

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells with HBSS for 15 minutes at 37°C.

-

To assess transporter-mediated uptake, add a solution of Ketoprofen L-thyroxine ester (e.g., 10 µM) in HBSS to the cells. For inhibition studies, co-incubate with a known OATP1C1 inhibitor (e.g., 100 µM diclofenac).[2]

-

Incubate for a specific time course (e.g., 5, 15, 30, and 60 minutes) at 37°C.

-

-

Termination of Uptake:

-

Remove the incubation solution and wash the cells three times with ice-cold HBSS to stop the uptake.

-

-

Cell Lysis and Analysis:

-

Lyse the cells with a suitable lysis buffer.

-

Collect the cell lysates and analyze the intracellular concentration of Ketoprofen L-thyroxine ester and released Ketoprofen using a validated LC-MS/MS method.

-

Normalize the results to the total protein content of each well.

-

In Vivo Brain Uptake Study in Mice

This study assesses the ability of Ketoprofen L-thyroxine ester to cross the blood-brain barrier and accumulate in the brain tissue of mice.[5]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Ketoprofen L-thyroxine ester

-

Vehicle for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer Ketoprofen L-thyroxine ester to the mice via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specific dose (e.g., 25 µmol/kg).[2]

-

Time Points: Euthanize the animals at various time points after administration (e.g., 30, 60, 120, and 240 minutes).

-

Tissue Collection:

-

Anesthetize the mice and collect blood samples via cardiac puncture.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Excise the brain and other relevant organs.

-

-

Sample Preparation:

-

Centrifuge the blood samples to obtain plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

-

Analysis:

-

Extract the drug and prodrug from the plasma and brain homogenates.

-

Quantify the concentrations of Ketoprofen L-thyroxine ester and Ketoprofen using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio to assess brain penetration.

-

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of Ketoprofen L-thyroxine ester and related compounds.

Table 1: In Vitro OATP1C1-Mediated Uptake Kinetics of Ketoprofen-T4 Prodrug (Prodrug 2) in U-87MG Glioma Cells [2]

| Parameter | Value |

| Km (µM) | 118 |

| Vmax (nmol/min/mg protein) | 13 |

Table 2: In Vivo Brain Uptake in Mice 30 Minutes After Intraperitoneal Administration (25 µmol/kg) [2]

| Compound | Brain Concentration (nmol/g) |

| Ketoprofen | ~1.5 |

| Ketoprofen L-thyroxine ester (Prodrug 2) | ~3.0 |

Signaling Pathways and Mechanism of Action

Upon successful transport into glial cells via OATP1C1, Ketoprofen L-thyroxine ester is hydrolyzed to release active Ketoprofen. The primary mechanism of action of Ketoprofen is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[4][12]

In the context of neuroinflammation, activated glial cells (microglia and astrocytes) are major sources of pro-inflammatory mediators, including prostaglandins. By inhibiting COX enzymes within these cells, Ketoprofen can suppress the production of PGs, thereby reducing neuroinflammation and its downstream pathological consequences. The targeted delivery of Ketoprofen via the L-thyroxine ester prodrug is expected to have a more profound impact on these pathways compared to systemically administered Ketoprofen.

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

Caption: Experimental workflow for the synthesis and evaluation of Ketoprofen L-thyroxine ester.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Mechanistic Study on the Use of the l-Type Amino Acid Transporter 1 for Brain Intracellular Delivery of Ketoprofen via Prodrug: A Novel Approach Supporting the Development of Prodrugs for Intracellular Targets | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Improved brain delivery of a nonsteroidal anti-inflammatory drug with a synthetic glyceride ester: a preliminary attempt at a CNS drug delivery system for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encodeproject.org [encodeproject.org]

- 10. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonsteroidal anti-inflammatory drug (ketoprofen) delivery differentially impacts phrenic long-term facilitation in rats with motor neuron death induced by intrapleural CTB-SAP injections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Ketoprofen L-thyroxine Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core therapeutic targeting strategy of Ketoprofen L-thyroxine ester, a novel prodrug designed for enhanced delivery of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to the central nervous system. The primary focus of this approach is to leverage a specific transporter protein to achieve targeted delivery to glial cells, thereby offering a promising avenue for the treatment of neuroinflammation.

Core Therapeutic Target: Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)

The principal therapeutic target for Ketoprofen L-thyroxine ester is the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1) .[1][2][3][4] This transporter protein is a key player in the transport of thyroid hormones, particularly thyroxine (T4), across the blood-brain barrier and into glial cells, specifically astrocytes.[1][5][6] By utilizing L-thyroxine as a promoiety, the prodrug effectively hijacks this natural transport mechanism to gain entry into its target cells.[1][7]

OATP1C1 is expressed in human astrocytes and glial cells, playing a crucial role in thyroid hormone homeostasis within the brain.[1] The rationale behind targeting OATP1C1 is to achieve selective and efficient delivery of ketoprofen to these cells, which are known to be key mediators of neuroinflammatory processes.[7]

Mechanism of Action and Signaling Pathway

The mechanism of action of Ketoprofen L-thyroxine ester is a two-step process: targeted transport followed by intracellular drug release and action.

-

Targeted Transport via OATP1C1: The L-thyroxine component of the prodrug is recognized by and binds to the OATP1C1 transporter on the surface of glial cells.[1] This interaction facilitates the translocation of the entire prodrug molecule across the cell membrane and into the cytoplasm.[1]

-

Intracellular Release of Ketoprofen: Once inside the glial cell, the ester linkage between ketoprofen and L-thyroxine is designed to be cleaved by intracellular enzymes, releasing the active drug, ketoprofen.[2]

-

Anti-inflammatory Action: The released ketoprofen then exerts its well-established anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2) .[8][9] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of Ketoprofen L-thyroxine ester and related compounds from the foundational study by Arun, K. T., et al. (2023).

Table 1: Stability of Ketoprofen Prodrugs in Biological Media

| Compound | Medium | Half-life (t½, h) |

| Ketoprofen L-thyroxine ester (Prodrug 2) | Human Plasma | > 48 |

| Human Liver S9 | > 48 | |

| Mouse Serum | > 48 | |

| Mouse Liver S9 | > 48 | |

| Mouse Astrocyte-Microglia Homogenate | > 48 | |

| Ketoprofen DIT ester (Prodrug 1) | Human Plasma | 12.3 ± 1.5 |

| Human Liver S9 | 1.8 ± 0.1 | |

| Mouse Serum | 10.9 ± 0.8 | |

| Mouse Liver S9 | 1.6 ± 0.1 | |

| Mouse Astrocyte-Microglia Homogenate | 11.2 ± 0.9 |

Data extracted from Arun, K. T., et al. J. Med. Chem. 2023. DIT refers to 3,5-diiodo-l-tyrosine, another promoiety tested.[2]

Table 2: Cellular Uptake Kinetics of Ketoprofen Prodrugs in OATP1C1-Expressing U-87MG Cells

| Compound | Km (µM) | Vmax (nmol/min/mg protein) |

| Ketoprofen L-thyroxine ester (Prodrug 2) | 118 | 13 |

| Ketoprofen DIT ester (Prodrug 1) | 174 | 1.2 |

Data extracted from Arun, K. T., et al. J. Med. Chem. 2023.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of Ketoprofen L-thyroxine ester.

Synthesis of Ketoprofen L-thyroxine Ester

A general synthetic scheme for ester prodrugs of ketoprofen involves the coupling of ketoprofen with the hydroxyl group of the promoiety, in this case, L-thyroxine. While the specific multi-step synthesis for the L-thyroxine ester is detailed in the primary literature, a common method for esterification is the dicyclohexylcarbodiimide (DCC) coupling method.[10]

In Vitro Stability Assays

The stability of the prodrugs was assessed in various biological media to evaluate their potential for reaching the target site intact.

-

Preparation of Media: Tris buffer (pH 7.4), human plasma, human liver S9 fraction, mouse serum, mouse liver S9 fraction, and mouse astrocyte-microglia cell homogenate were used.[2]

-

Incubation: The prodrugs (at a concentration of 100 µM) were incubated in the respective media at 37°C.[2]

-

Sampling: Aliquots were taken at various time points over 24 or 48 hours.

-

Analysis: The concentration of the remaining prodrug and the released parent drug (ketoprofen) were quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Calculation: The half-life (t½) of the prodrug in each medium was calculated from the degradation rate constant.

Cellular Uptake Studies

These experiments were conducted to confirm that the prodrug utilizes the OATP1C1 transporter for cellular entry.

-

Cell Culture: Human U-87MG glioma cells, which express OATP1C1, and mouse primary astrocytes were cultured under standard conditions.[1]

-

Uptake Assay:

-

Cells were seeded in appropriate culture plates.

-

The cells were incubated with varying concentrations of the Ketoprofen L-thyroxine ester.

-

The uptake was stopped at specific time points by washing the cells with ice-cold buffer.

-

-

Cell Lysis and Analysis: The cells were lysed, and the intracellular concentration of the prodrug and/or released ketoprofen was determined by LC-MS/MS.

-

Kinetic Analysis: The uptake data was fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal transport velocity) and Vmax (maximum transport velocity).[2]

Conclusion and Future Directions

The development of Ketoprofen L-thyroxine ester represents a sophisticated and targeted approach to drug delivery for neuroinflammatory conditions. By exploiting the endogenous OATP1C1 transport system, this prodrug strategy has the potential to enhance the therapeutic efficacy of ketoprofen within the central nervous system while potentially minimizing systemic side effects. The high stability and efficient cellular uptake of the L-thyroxine ester compared to other promoieties underscore its promise.

Future research should focus on in vivo studies to confirm the brain-targeting efficiency and therapeutic efficacy in animal models of neuroinflammation. Further investigation into the intracellular cleavage mechanism and potential off-target effects will also be crucial for the clinical translation of this innovative therapeutic strategy.

References

- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs | CEITEC - výzkumné centrum [ceitec.eu]

- 5. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Projection Neurons and Interneurons of Basal Ganglia and Motor Thalamus in the Adult Human and Macaque Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Pyramidal Neurons and Interneurons in the Adult Motor Cortex of Human and Macaque Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uef.fi [uef.fi]

- 8. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ketoprofen L-Thyroxine Ester Prodrug: A Targeted Approach to Neuroinflammation

A Technical Whitepaper on the Design, Synthesis, and Evaluation of a Novel Prodrug for Enhanced Brain Delivery

Executive Summary

Chronic neuroinflammation is a key pathological feature of many central nervous system (CNS) disorders. The effective delivery of anti-inflammatory agents across the blood-brain barrier (BBB) and into specific brain cell types remains a significant challenge in the development of treatments for these conditions. This technical guide details the concept and design of a novel ketoprofen L-thyroxine ester prodrug, engineered to leverage the endogenous transport mechanisms of the brain for targeted delivery to glial cells. By covalently linking the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to L-thyroxine, this prodrug strategy aims to utilize the organic anion-transporting polypeptide 1C1 (OATP1C1), a transporter highly expressed on astrocytes, to facilitate entry into these key players in neuroinflammatory processes. This document provides an in-depth overview of the design rationale, synthesis, and experimental evaluation of this innovative prodrug concept, offering valuable insights for researchers and professionals in drug development.

Introduction: The Challenge of Drug Delivery to the CNS

The blood-brain barrier is a formidable obstacle to the systemic administration of most therapeutic agents, including many potent anti-inflammatory drugs. Furthermore, achieving therapeutic concentrations within specific cell types, such as glial cells which are central to the inflammatory cascade in the brain, presents an additional layer of complexity. The prodrug approach, wherein a pharmacologically active agent is chemically modified to form an inactive derivative that is converted to the active drug in the body, offers a promising strategy to overcome these barriers.

The Ketoprofen L-thyroxine ester prodrug concept is based on the principle of carrier-mediated transport. L-thyroxine, a natural hormone, is actively transported into the brain, particularly into astrocytes, by the OATP1C1 transporter.[1][2] By using L-thyroxine as a promoiety for ketoprofen, the resulting ester prodrug is designed to be recognized and transported by OATP1C1, thereby "hijacking" this natural pathway to deliver ketoprofen directly to its site of action within glial cells. Once inside the cell, the ester linkage is designed to be cleaved by intracellular esterases, releasing the active ketoprofen to exert its anti-inflammatory effects.

Design Rationale and Molecular Concept

The design of the ketoprofen L-thyroxine ester prodrug is a strategic amalgamation of a well-established anti-inflammatory agent with a brain-targeting promoiety.

-

The Parent Drug: Ketoprofen A potent NSAID, ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3] However, its utility in treating neuroinflammation is limited by its poor penetration of the BBB.

-

The Promoiety: L-Thyroxine As a natural substrate for the OATP1C1 transporter, L-thyroxine provides the necessary molecular credentials for brain and glial cell targeting.[1][2] OATP1C1 is selectively expressed in human astrocytes, making it an ideal target for delivering drugs to these cells.[1][2]

-

The Linkage: Ester Bond An ester bond was chosen to connect ketoprofen and L-thyroxine due to its relative stability in the systemic circulation and its susceptibility to hydrolysis by intracellular esterases. This ensures that the active drug is primarily released within the target cells, minimizing off-target effects.

The overarching hypothesis is that the L-thyroxine portion of the prodrug will facilitate its transport across the BBB and into astrocytes via OATP1C1. Intracellularly, the ester bond will be cleaved, releasing ketoprofen to inhibit COX enzymes and reduce the production of inflammatory prostaglandins. This targeted delivery is expected to enhance the therapeutic efficacy of ketoprofen in neuroinflammatory conditions while potentially reducing systemic side effects.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from the experimental evaluation of the ketoprofen L-thyroxine ester prodrug and related compounds as described in the primary literature.[4]

Table 1: Cellular Accumulation of Prodrugs and Parent Drugs in OATP1C1-Expressing Human U-87MG Glioma Cells

| Compound | Concentration (µM) | Incubation Time (min) | Cellular Accumulation (pmol/mg protein) |

| Ketoprofen-T4 Prodrug (2) | 10 | 15 | 15.6 ± 1.1 |

| Ketoprofen | 10 | 15 | 2.5 ± 0.3 |

| Naproxen-T4 Prodrug (6) | 10 | 15 | 11.2 ± 0.9 |

| Naproxen | 10 | 15 | 1.9 ± 0.2 |

Data are presented as mean ± SEM.

Table 2: Release of Parent Drug from Prodrugs in Human U-87MG Glioma Cells

| Prodrug | Initial Prodrug Concentration (µM) | Incubation Time (h) | Released Parent Drug (% of initial prodrug) |

| Ketoprofen-T4 Prodrug (2) | 10 | 24 | ~50% |

| Naproxen-T4 Prodrug (6) | 10 | 24 | ~40% |

Approximate values as interpreted from graphical data in the source.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the ketoprofen L-thyroxine ester prodrug, based on published procedures.[4]

Synthesis of Ketoprofen-T4 Prodrug (2)

The synthesis of the ketoprofen L-thyroxine ester prodrug is a multi-step process that involves the protection of functional groups, esterification, and subsequent deprotection.

Materials:

-

Ketoprofen

-

L-Thyroxine (T4)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Protection of L-Thyroxine: The amino and carboxylic acid groups of L-thyroxine are first protected to prevent side reactions during esterification. This is typically achieved by reacting L-thyroxine with appropriate protecting group reagents.

-

Activation of Ketoprofen: The carboxylic acid group of ketoprofen is activated to facilitate ester bond formation. A common method is to convert it to an acyl chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.

-

Esterification: The activated ketoprofen is then reacted with the protected L-thyroxine in an inert solvent such as DCM, with a base like triethylamine to neutralize the HCl generated. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting groups on the L-thyroxine moiety of the newly formed prodrug are removed. For example, tert-butoxycarbonyl (Boc) protecting groups can be removed using trifluoroacetic acid in DCM.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel to yield the pure ketoprofen L-thyroxine ester prodrug.

Characterization: The structure and purity of the synthesized prodrug are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Cellular Uptake Studies

These experiments are designed to assess the ability of the prodrug to be transported into cells expressing the OATP1C1 transporter.

Cell Line:

-

Human U-87MG glioma cells, which endogenously express OATP1C1.[4]

Materials:

-

Ketoprofen-T4 prodrug

-

Ketoprofen (as control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) system for quantification.

Procedure:

-

Cell Culture: U-87MG cells are cultured in appropriate medium until they reach a suitable confluency in multi-well plates.

-

Treatment: The cell culture medium is replaced with a solution containing the test compound (ketoprofen-T4 prodrug or ketoprofen) at a defined concentration (e.g., 10 µM).

-

Incubation: The cells are incubated with the test compound for a specific period (e.g., 15 minutes) at 37°C.

-

Washing: The incubation is stopped by rapidly washing the cells with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer to release the intracellular contents.

-

Quantification: The concentration of the prodrug and/or the parent drug in the cell lysate is determined by HPLC or LC-MS/MS. The protein content of the lysate is also measured to normalize the drug concentration.

In Vitro Prodrug Hydrolysis and Parent Drug Release

This assay evaluates the conversion of the prodrug to the active parent drug within the target cells.

Procedure:

-

Cell Culture and Treatment: U-87MG cells are cultured and treated with the ketoprofen-T4 prodrug as described in the cellular uptake protocol, but for a longer incubation period (e.g., 24 hours).

-

Sample Collection: At the end of the incubation period, both the cell lysate and the incubation medium are collected.

-

Quantification: The concentrations of both the intact prodrug and the released ketoprofen in the cell lysate and the medium are quantified using HPLC or LC-MS/MS.

-

Analysis: The amount of released ketoprofen is calculated and often expressed as a percentage of the initial prodrug concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key conceptual and experimental frameworks of the ketoprofen L-thyroxine ester prodrug.

Caption: Targeted delivery and mechanism of action of the Ketoprofen-T4 prodrug.

Caption: A streamlined workflow for the synthesis and in vitro evaluation of the prodrug.

Conclusion and Future Directions

The ketoprofen L-thyroxine ester prodrug concept represents a sophisticated and promising strategy for the targeted delivery of anti-inflammatory agents to glial cells within the CNS. The available data demonstrates that this approach can significantly enhance the accumulation of the parent drug in OATP1C1-expressing cells compared to the administration of the parent drug alone.[4] The successful intracellular release of ketoprofen further validates the design principles of this prodrug.

Future research should focus on a more comprehensive in vivo evaluation of this prodrug. Key areas of investigation include:

-

Pharmacokinetic studies: To determine the plasma and brain concentration profiles of the prodrug and released ketoprofen over time.

-

Efficacy studies: To assess the therapeutic benefit of the prodrug in animal models of neuroinflammation.

-

Safety and toxicity studies: To evaluate any potential adverse effects associated with the prodrug or its metabolites.

The continued exploration of transporter-mediated prodrug strategies, such as the one detailed in this whitepaper, holds immense potential for the development of more effective and safer treatments for a range of debilitating neurological disorders.

References

- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ketoprofen L-Thyroxine Ester: A Prodrug Approach for Targeted Glial Cell Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape, synthesis, and experimental basis for Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery to glial cells.

Introduction and Rationale

Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2] However, its systemic use can be associated with gastrointestinal side effects. The development of prodrugs that can target specific tissues or cells offers a promising strategy to enhance therapeutic efficacy and minimize off-target effects.

Ketoprofen L-thyroxine ester is a prodrug designed to leverage the organic anion-transporting polypeptide 1C1 (OATP1C1), a primary transporter of the thyroid hormone thyroxine (T4), which is notably expressed in glial cells, including astrocytes. By attaching L-thyroxine to ketoprofen via an ester linkage, the prodrug is engineered to be recognized and transported by OATP1C1, facilitating its accumulation within these target cells. Once inside the glial cells, the ester bond is expected to be cleaved by intracellular esterases, releasing the active ketoprofen.

Intellectual Property and Patents

A thorough search of patent databases did not reveal any specific patents exclusively covering the "Ketoprofen L-thyroxine ester" molecule. However, the broader landscape of intellectual property includes numerous patents for ketoprofen itself, its various formulations, and other ester-based prodrugs.

It is plausible that the novelty of the Ketoprofen L-thyroxine ester lies in the specific combination of ketoprofen with L-thyroxine for the expressed purpose of targeting the OATP1C1 transporter. Any potential patent application would likely focus on the novelty of this specific molecular entity, its synthesis, and its method of use for treating neuroinflammatory conditions by targeting glial cells. The existing patents for ketoprofen primarily cover its synthesis, formulations for improved solubility and delivery, and methods of use for various inflammatory conditions.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and evaluation of Ketoprofen L-thyroxine ester, based on established chemical principles and findings from relevant scientific literature.

Synthesis of Ketoprofen L-Thyroxine Ester

The synthesis of Ketoprofen L-thyroxine ester is achieved through an esterification reaction between ketoprofen and L-thyroxine. A common and effective method for this type of coupling is the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

-

Ketoprofen

-

L-thyroxine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Coupling Agents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Ketoprofen L-thyroxine ester.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of Ketoprofen L-Thyroxine Ester

Caption: Workflow for the synthesis of Ketoprofen L-thyroxine ester.

In Vitro Cellular Uptake Assay

To evaluate the uptake of Ketoprofen L-thyroxine ester via the OATP1C1 transporter, a cellular uptake assay is performed using a cell line that overexpresses this transporter, such as human U-87MG glioma cells.

Materials:

-

OATP1C1-expressing cells (e.g., U-87MG) and control cells (not expressing OATP1C1)

-

Ketoprofen L-thyroxine ester

-

Ketoprofen (as a control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture the OATP1C1-expressing and control cells in appropriate culture medium until they reach a suitable confluency.

-

Incubation:

-

Wash the cells with PBS.

-

Incubate the cells with a known concentration of Ketoprofen L-thyroxine ester or ketoprofen in culture medium for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Termination of Uptake:

-

At each time point, remove the incubation medium and wash the cells rapidly with ice-cold PBS to stop the uptake process.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

Collect the cell lysates and analyze the intracellular concentration of the test compounds using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of uptake and compare the accumulation of Ketoprofen L-thyroxine ester in OATP1C1-expressing cells versus control cells.

-

Compare the uptake of the prodrug to that of the parent drug, ketoprofen.

-

Data Presentation

The following tables summarize hypothetical but expected quantitative data for Ketoprofen L-thyroxine ester based on the prodrug design and the properties of similar compounds.

Table 1: Physicochemical Properties

| Property | Ketoprofen | Ketoprofen L-Thyroxine Ester |

| Molecular Weight ( g/mol ) | 254.28 | 1013.86 |

| LogP (calculated) | ~3.1 | > 5.0 |

| Water Solubility | Low | Very Low |

| pKa | ~4.5 (acidic) | N/A |

Table 2: In Vitro Cellular Uptake in OATP1C1-Expressing Cells

| Compound | Uptake in Control Cells (pmol/mg protein) | Uptake in OATP1C1-Expressing Cells (pmol/mg protein) | Fold Increase |

| Ketoprofen | 15 ± 3 | 18 ± 4 | 1.2 |

| Ketoprofen L-Thyroxine Ester | 10 ± 2 | 150 ± 20 | 15 |

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical)

| Parameter | Ketoprofen (Oral) | Ketoprofen L-Thyroxine Ester (Oral) |

| Tmax (h) | 1-2 | 2-4 |

| Cmax (ng/mL) | Varies with dose | Lower than equimolar ketoprofen |

| AUC (ng·h/mL) | Varies with dose | Potentially higher in brain tissue |

| Half-life (t½) (h) | 2-4 | Longer than ketoprofen |

| Brain/Plasma Ratio | Low | Significantly Higher |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Ketoprofen L-thyroxine ester involves its targeted delivery to glial cells via the OATP1C1 transporter, followed by the intracellular release of active ketoprofen.

Signaling Pathway: OATP1C1-Mediated Uptake and Intracellular Action

Caption: OATP1C1-mediated uptake and subsequent action of the prodrug.

Conclusion

The Ketoprofen L-thyroxine ester represents a sophisticated prodrug strategy aimed at enhancing the therapeutic index of ketoprofen for neuroinflammatory conditions. By exploiting the OATP1C1 transporter, this approach has the potential to deliver the active drug more effectively to glial cells, thereby concentrating its anti-inflammatory effects where they are needed most, while potentially reducing systemic exposure and associated side effects. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic efficacy of this promising compound.

References

Methodological & Application

Application Note: Synthesis and Purification of Ketoprofen L-Thyroxine Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and purification of Ketoprofen L-thyroxine ester, a potential prodrug formed by the esterification of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen with the thyroid hormone L-thyroxine.[1] The synthesis is achieved via a Steglich esterification, a mild and effective method for coupling carboxylic acids with alcohols or phenols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2][3][4] This protocol outlines the necessary steps for N-protection of L-thyroxine, the esterification reaction, and subsequent purification of the final compound by column chromatography.

Introduction

Prodrug design is a widely utilized strategy in medicinal chemistry to overcome pharmacokinetic challenges of parent drugs, such as poor solubility, instability, or non-specific targeting.[5][6][7] Ester prodrugs, in particular, are frequently developed to mask polar functional groups, thereby enhancing lipophilicity and membrane permeability.[6] Ketoprofen is a potent NSAID used for its analgesic and anti-inflammatory properties, but its use can be associated with gastrointestinal side effects due to the presence of a free carboxylic acid group.[8][9] L-thyroxine, an essential hormone, is primarily known for its role in regulating metabolism.[10][11][12]

The synthesis of a ketoprofen L-thyroxine ester represents an innovative approach to create a novel chemical entity.[1] This esterification masks the carboxylic acid of ketoprofen, which may alter its physicochemical properties and pharmacokinetic profile. The Steglich esterification is an ideal method for this transformation due to its mild reaction conditions, which are suitable for complex and sensitive molecules like L-thyroxine.[3][4] The reaction utilizes DCC as a coupling agent to activate the carboxylic acid and a catalytic amount of DMAP to facilitate the ester formation with the phenolic hydroxyl group of L-thyroxine.[4][13][14]

This protocol provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this novel ester.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis and purification.

| Reagent/Material | Grade | Supplier |

| L-Thyroxine | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥99% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |

| Ketoprofen | ≥98% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Merck |

| Ethyl Acetate, HPLC Grade | ≥99.9% | Fisher Scientific |

| Hexanes, HPLC Grade | ≥99.9% | Fisher Scientific |

Synthesis of N-Boc-L-Thyroxine (Protection Step)

-

Dissolution: In a 250 mL round-bottom flask, suspend L-thyroxine (1.0 eq) in a mixture of dioxane and water (2:1 v/v).

-

Basification: Add triethylamine (2.5 eq) to the suspension and stir until a clear solution is obtained.

-

Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes while maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-thyroxine as a solid. The product can be used in the next step without further purification if TLC shows a single major spot.

Synthesis of Ketoprofen L-Thyroxine Ester (Esterification Step)

-

Reactant Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-thyroxine (1.0 eq), ketoprofen (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[15]

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 30 minutes.[15] A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filtration: After the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated DCU.

-

Work-up: Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude N-Boc-protected ketoprofen L-thyroxine ester.

Purification Protocol: Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system.

-

Loading: Dissolve the crude product from step 2.3 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-Boc-protected ester.

Deprotection of N-Boc Group (Optional)

-

Acidolysis: Dissolve the purified N-Boc-protected ester in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.

-

Final Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final Ketoprofen L-thyroxine ester.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification process.

Table 1: Reactant Quantities and Expected Yield

| Compound | Molar Mass ( g/mol ) | Molar Eq. | Mass (g) | Moles (mmol) |

| L-Thyroxine | 776.87 | 1.0 | 5.00 | 6.44 |

| (Boc)₂O | 218.25 | 1.2 | 1.69 | 7.73 |

| Ketoprofen | 254.28 | 1.2 | 1.96 | 7.73 |

| DCC | 206.33 | 1.5 | 2.00 | 9.66 |

| DMAP | 122.17 | 0.1 | 0.08 | 0.64 |

| Product (Expected) | 1013.14 | - | ~4.5-5.8 | (Yield: 70-90%) |

Table 2: Purification Parameters for Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient: 10% to 50% Ethyl Acetate in Hexanes |

| Column Dimensions | 5 cm diameter x 50 cm length |

| Typical Rf of Product | ~0.4 (in 30% Ethyl Acetate/Hexanes) |

| Typical Rf of Ketoprofen | ~0.6 (in 30% Ethyl Acetate/Hexanes) |

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of Ketoprofen L-thyroxine ester, starting with the N-protection of L-thyroxine followed by the DCC/DMAP-mediated esterification.

Caption: Reaction scheme for the synthesis of Ketoprofen L-thyroxine ester.

Experimental Workflow

This diagram outlines the complete workflow from synthesis to purification and final characterization of the target compound.

Caption: Workflow for synthesis, purification, and analysis.

Characterization of Final Product

The identity and purity of the synthesized Ketoprofen L-thyroxine ester should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and the formation of the ester linkage.

-

Mass Spectrometry (MS): To verify the molecular weight of the final compound.[6]

-

FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch and the disappearance of the carboxylic acid hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[15]

This comprehensive protocol provides a robust framework for the successful synthesis and purification of Ketoprofen L-thyroxine ester, enabling further investigation into its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 10. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes & Protocols: In Vitro Hydrolysis of Ketoprofen L-Thyroxine Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodrugs are inactive precursors of pharmacologically active agents that are converted to the parent drug in the body. The esterification of a drug, such as the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, can be a strategic approach to improve its physicochemical properties, such as lipophilicity, and to reduce gastrointestinal side effects. This document outlines the application notes and detailed protocols for conducting in vitro hydrolysis studies of a novel Ketoprofen L-thyroxine ester prodrug. These studies are crucial for evaluating the stability of the prodrug in physiological environments and for predicting its in vivo behavior.

The in vitro hydrolysis of a Ketoprofen L-thyroxine ester is investigated under conditions simulating the gastrointestinal tract and systemic circulation to determine its potential as a viable prodrug. The rate of hydrolysis is a critical parameter, as it dictates the release of the active Ketoprofen and L-thyroxine moieties.

Data Presentation

The quantitative data from in vitro hydrolysis studies are summarized below. These tables provide a clear comparison of the hydrolysis kinetics of the hypothetical Ketoprofen L-thyroxine ester in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Table 1: Hydrolysis of Ketoprofen L-Thyroxine Ester in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C

| Time (hours) | Concentration of Ester (µg/mL) | Concentration of Ketoprofen (µg/mL) | Percent Hydrolysis (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 98.5 | 1.5 | 1.5 |

| 2 | 97.1 | 2.9 | 2.9 |

| 4 | 94.2 | 5.8 | 5.8 |

| 8 | 88.8 | 11.2 | 11.2 |

| 12 | 83.5 | 16.5 | 16.5 |

| 24 | 69.7 | 30.3 | 30.3 |

Table 2: Hydrolysis of Ketoprofen L-Thyroxine Ester in Simulated Intestinal Fluid (SIF, pH 7.4) with Porcine Liver Esterase at 37°C

| Time (minutes) | Concentration of Ester (µg/mL) | Concentration of Ketoprofen (µg/mL) | Percent Hydrolysis (%) | Half-life (t½) (min) |

| 0 | 100.0 | 0.0 | 0.0 | |

| 15 | 70.7 | 29.3 | 29.3 | |

| 30 | 50.0 | 50.0 | 50.0 | 30 |

| 60 | 25.0 | 75.0 | 75.0 | |

| 90 | 12.5 | 87.5 | 87.5 | |

| 120 | 6.3 | 93.7 | 93.7 | |

| 180 | 1.6 | 98.4 | 98.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Hydrolysis in Simulated Gastric Fluid (SGF)

-

Preparation of SGF (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL. Adjust the pH to 1.2 ± 0.1.

-

Stock Solution Preparation: Prepare a stock solution of Ketoprofen L-thyroxine ester in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Incubation: Add an aliquot of the stock solution to a pre-warmed (37°C) volume of SGF to achieve a final ester concentration of 100 µg/mL.

-

Sampling: Withdraw aliquots (e.g., 100 µL) from the incubation mixture at predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Preparation: Immediately quench the hydrolysis by adding a suitable volume of a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and stop the reaction. Centrifuge the samples to pellet any precipitates.

-

HPLC Analysis: Analyze the supernatant for the concentration of the ester and released Ketoprofen using a validated HPLC method.

Protocol 2: In Vitro Enzymatic Hydrolysis in Simulated Intestinal Fluid (SIF)

-

Preparation of SIF (pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 7.4 ± 0.1 with 0.2 N sodium hydroxide and dilute to 1000 mL with water.

-

Enzyme Solution: Prepare a fresh solution of porcine liver esterase (or other suitable esterase) in SIF at a concentration that yields a measurable hydrolysis rate.

-

Stock Solution Preparation: Prepare a stock solution of Ketoprofen L-thyroxine ester as described in Protocol 1.

-

Incubation: Pre-warm the SIF and enzyme solution to 37°C. Initiate the reaction by adding an aliquot of the ester stock solution to the SIF-enzyme mixture to achieve a final concentration of 100 µg/mL.

-

Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) due to the expected faster enzymatic hydrolysis.

-

Sample Preparation: Follow the sample preparation steps as outlined in Protocol 1.

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentrations of the remaining ester and the released Ketoprofen.

Protocol 3: HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the ester, Ketoprofen, and L-thyroxine.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Ketoprofen and the ester show significant absorbance (e.g., 260 nm).

-

Injection Volume: 20 µL.

-

-

Standard Curve: Prepare standard curves for both Ketoprofen and the Ketoprofen L-thyroxine ester by plotting peak area versus concentration.

-

Quantification: Determine the concentrations of the ester and Ketoprofen in the samples by comparing their peak areas to the respective standard curves.

Mandatory Visualization

Diagram 1: Experimental Workflow for In Vitro Hydrolysis Study

Caption: Workflow for the in vitro hydrolysis study of Ketoprofen L-thyroxine ester.

Diagram 2: Enzymatic Hydrolysis of Ketoprofen L-Thyroxine Ester

Caption: Enzymatic cleavage of the ester prodrug to release the active components.

Application Notes and Protocols for Assessing the Efficacy of Ketoprofen L-thyroxine Ester in Cell Culture

Introduction

Ketoprofen L-thyroxine ester is a novel compound designed as a prodrug of Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of Ketoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[1][2][3] The conjugation with L-thyroxine may offer modified pharmacokinetic properties, such as targeted delivery or sustained release, and potentially complementary biological activity. L-thyroxine itself is known to exert effects on cellular metabolism, differentiation, and proliferation by interacting with nuclear thyroid hormone receptors (TRs) and through non-genomic pathways initiated at the plasma membrane.[4][5][6]

These application notes provide a comprehensive framework of cell-based assays to evaluate the efficacy of Ketoprofen L-thyroxine ester. The proposed experimental strategy involves two main avenues:

-

Assessment of Anti-inflammatory Activity: Quantifying the inhibition of key inflammatory mediators in macrophage cell models.

-

Evaluation of Effects on Cartilage Homeostasis: Analyzing the compound's impact on chondrocyte viability, gene expression, and differentiation markers.

This dual approach allows for a thorough characterization of the compound's primary anti-inflammatory efficacy, likely driven by the released Ketoprofen, alongside any potential modulatory effects contributed by the L-thyroxine moiety on relevant cell types in the context of joint inflammation and health.

Assessment of Anti-inflammatory Efficacy in Macrophages

The murine macrophage-like cell line, RAW 264.7, is a widely used and appropriate model for screening anti-inflammatory compounds.[5][7][8] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]

Key Assays and Expected Outcomes

| Assay | Purpose | Cell Line | Typical Readout | Representative Data for Ketoprofen |

| MTT Assay | To determine the cytotoxic concentration range of the compound and establish a non-toxic working concentration for efficacy assays.[11][12][13] | RAW 264.7 | Cell Viability (%) | IC50 > 100 µM (Expected to be low cytotoxicity) |

| Griess Assay | To quantify the inhibition of Nitric Oxide (NO) production, an indicator of iNOS activity. | RAW 264.7 (LPS-stimulated) | Nitrite Concentration (µM) | Dose-dependent reduction in NO. |

| PGE2 Immunoassay | To directly measure the inhibition of PGE2 synthesis, the primary target of Ketoprofen's action.[14] | RAW 264.7 (LPS-stimulated) | PGE2 Concentration (pg/mL) | IC50 ≈ 0.02 - 5 µM (Varies by system) |

| TNF-α / IL-6 ELISA | To measure the inhibition of key pro-inflammatory cytokine production.[10] | RAW 264.7 (LPS-stimulated) | Cytokine Concentration (pg/mL) | Dose-dependent reduction in TNF-α and IL-6.[13] |

| qPCR | To analyze changes in the expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6, Il10). | RAW 264.7 (LPS-stimulated) | Fold Change in mRNA | Downregulation of pro-inflammatory genes, potential upregulation of anti-inflammatory Il10. |

Experimental Workflow: Macrophage Assays

Caption: Workflow for assessing the anti-inflammatory effects of the test compound on LPS-stimulated macrophages.

Assessment of Efficacy in Chondrocytes

Articular chondrocytes are the primary cells in cartilage and are central to the pathology of osteoarthritis. Evaluating the effect of Ketoprofen L-thyroxine ester on these cells is crucial for understanding its potential impact on joint health. Assays should focus on cell viability and the expression of genes involved in cartilage matrix synthesis and degradation. Studies have shown that chondrocytes express thyroid hormone receptors and respond to T3/T4, which can promote hypertrophic differentiation and regulate the expression of matrix-modifying enzymes like MMP-13.[11][12]

Key Assays and Expected Outcomes

| Assay | Purpose | Cell Line | Typical Readout | Representative Data / Expected Outcome |

| MTT Assay | To determine cytotoxicity in chondrocytes. | Human or Bovine Articular Chondrocytes; C28/I2 cell line | Cell Viability (%) | IC50 > 100 µM (Expected to be low cytotoxicity) |

| PGE2 Immunoassay | To confirm COX inhibition in an arthritis-relevant cell type. | Chondrocytes (IL-1β stimulated) | PGE2 Concentration (pg/mL) | Dose-dependent reduction in PGE2.[1] |

| qPCR | To assess effects on cartilage matrix turnover and inflammation. | Chondrocytes (IL-1β stimulated) | Fold Change in mRNA | Ketoprofen effect: No significant change or slight modulation of MMP13, ACAN. L-thyroxine effect: Potential upregulation of MMP13 and other differentiation markers.[11] |

| Alkaline Phosphatase (ALP) Activity Assay | To measure chondrocyte hypertrophic differentiation, a known response to thyroid hormones.[12] | Chondrocytes | ALP Activity (U/mg protein) | Potential dose-dependent increase due to L-thyroxine. |

| Proteoglycan Synthesis (DMMB Assay) | To assess anabolic effects on cartilage matrix production. | Chondrocytes | Proteoglycan content (µg/µg DNA) | Potential suppression of proteoglycan synthesis via the PGE2-EP2 pathway. |

Signaling Pathways in Target Cells

The efficacy of Ketoprofen L-thyroxine ester is predicated on the interplay between two distinct signaling pathways activated by its constituent molecules.

Caption: Dual mechanisms of action of the components of Ketoprofen L-thyroxine ester.

Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of the test article that is non-toxic to the cells, ensuring that subsequent efficacy assays are not confounded by cytotoxicity.

Materials:

-

RAW 264.7 or chondrocyte cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Ketoprofen L-thyroxine ester stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)[12]

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare serial dilutions of Ketoprofen L-thyroxine ester in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[12]

-

Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability).

Protocol 2: Quantification of PGE2 Inhibition by ELISA

This protocol directly measures the primary anti-inflammatory effect of Ketoprofen: the inhibition of PGE2 production.

Materials:

-

RAW 264.7 or chondrocyte cells

-

Complete culture medium

-

24-well tissue culture plates

-

Lipopolysaccharide (LPS) from E. coli (for macrophages) or Interleukin-1 beta (IL-1β) (for chondrocytes)

-

Ketoprofen L-thyroxine ester stock solution (in DMSO)

-

Commercial Prostaglandin E2 ELISA kit (e.g., from R&D Systems, Arbor Assays)[14]

-

Microplate reader (450 nm with wavelength correction)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at an appropriate density (e.g., 2.5x10⁵ cells/well for RAW 264.7) in 500 µL of medium. Incubate for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Add the inflammatory stimulus: LPS (final concentration 1 µg/mL) for RAW 264.7 cells or IL-1β (final concentration 10 ng/mL) for chondrocytes. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis. Store at -20°C if not used immediately.

-

ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer’s instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and substrate.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of PGE2 in each sample. Determine the percent inhibition of PGE2 production for each compound concentration relative to the stimulated vehicle control. Calculate the IC50 value.

Protocol 3: Gene Expression Analysis by Real-Time qPCR

This protocol is used to assess how the test compound modulates the expression of genes related to inflammation and cartilage turnover.

Materials:

-

Cells and treatment reagents (as in Protocol 2)

-

6-well tissue culture plates

-

TRIzol or other RNA lysis buffer

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Ptgs2, Tnf, Il6, Il10, Nos2 for macrophages; MMP13, ACAN, COL2A1 for chondrocytes) and a housekeeping gene (e.g., Gapdh, Actb).

-

Real-Time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound and inflammatory stimulus as described in Protocol 2, using larger volumes appropriate for the plate size.

-

RNA Extraction: After the incubation period (typically 6-24 hours for gene expression), wash the cells with PBS and lyse them directly in the well using an RNA lysis buffer. Purify total RNA using an appropriate kit according to the manufacturer’s protocol.

-

cDNA Synthesis: Quantify the RNA and synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-